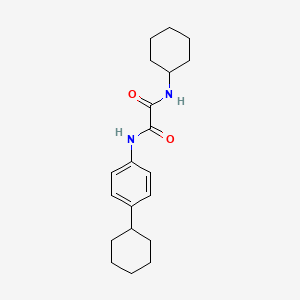

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide are not explicitly mentioned in the sources I found .Scientific Research Applications

Synthesis and Characterization of Cyclohexanecarboxamide Derivatives

Research conducted by Özer et al. (2009) involved the synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including characterization and crystal structure analysis. This study contributes to the broader understanding of cyclohexanecarboxamide derivatives' synthesis, potentially offering a foundation for exploring the applications of N1-cyclohexyl-N2-(4-cyclohexylphenyl)ethanediamide in materials science or pharmaceuticals (Özer, Arslan, VanDerveer, & Külcü, 2009).

Development of β-Oligopeptides

Abele, Seiler, and Seebach (1999) synthesized β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, exploring its structural motifs and potential implications for peptide research. This work may indirectly suggest the utility of cyclohexyl and phenyl ethanediamide derivatives in peptide synthesis or modification (Abele, Seiler, & Seebach, 1999).

Chelating Ligands for Radiopharmaceuticals

Ramogida et al. (2015) studied chiral acyclic chelating ligands, including their synthesis, complexation with metal ions, and evaluation for potential use in radiopharmaceutical applications. Though not directly related, this research provides context on how cyclohexane and related compounds could be applied in the development of diagnostic or therapeutic agents (Ramogida, Cawthray, Boros, Ferreira, Patrick, Adam, & Orvig, 2015).

Reactivity and Aromatization of Cyclohexanone Derivatives

Caputo et al. (1991) explored the reactivity of ethanediyl S,S-acetals derived from cyclohexanone, demonstrating a method to synthesize 1,4-benzodithians. This study may indirectly suggest synthetic pathways and reactivity profiles relevant to compounds like N1-cyclohexyl-N2-(4-cyclohexylphenyl)ethanediamide, particularly in organic synthesis or material science applications (Caputo, Ferreri, Palumbo, & Russo, 1991).

Future Directions

properties

IUPAC Name |

N-cyclohexyl-N'-(4-cyclohexylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c23-19(21-17-9-5-2-6-10-17)20(24)22-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17H,1-10H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDZUPPZFVLRJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2560438.png)

![2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560441.png)

![3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2560447.png)

![5-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]-2-fluorobenzoyl chloride](/img/structure/B2560448.png)

![1,6-Dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2560450.png)

![(Z)-ethyl 2-((8-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2560451.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2560452.png)

![benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate](/img/structure/B2560453.png)